1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine
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Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to an isobutyl-substituted piperazine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-isobutylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluorophenyl group, depending on the reaction conditions and reagents used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperazines, sulfonamides, and sulfonic acids.
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the piperazine ring provides structural flexibility. The sulfonyl group plays a crucial role in modulating the compound’s physicochemical properties, such as solubility and stability.
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine can be compared with other similar compounds, such as:
1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound has a similar sulfonyl-piperazine structure but with different substituents, leading to variations in its chemical and biological properties.
1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine: This compound features a furoyl group instead of an isobutyl group, which affects its reactivity and applications.
1-[(3,5-Difluorophenyl)sulfonyl]bicyclo[2.1.0]pentane: This compound has a bicyclic structure, which imparts different steric and electronic properties compared to the piperazine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20F2N2O2S |
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Molecular Weight |
318.38 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C14H20F2N2O2S/c1-11(2)10-17-5-7-18(8-6-17)21(19,20)14-9-12(15)3-4-13(14)16/h3-4,9,11H,5-8,10H2,1-2H3 |
InChI Key |
DDTDYCZZYDCYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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